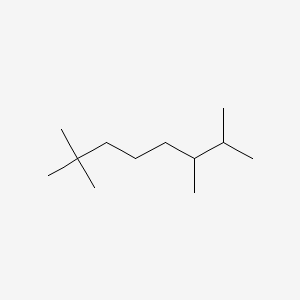

2,2,6,7-Tetramethyloctane

Description

2,2,6,7-Tetramethyloctane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol. It is characterized by four methyl groups attached to the octane backbone at positions 2, 2, 6, and 6. This compound has been identified in natural sources, notably in the marine brown alga Dictyota dichotoma from the Red Sea, where it was isolated as part of the unsaponifiable petroleum ether extract .

Properties

CAS No. |

62199-21-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,2,6,7-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-10(2)11(3)8-7-9-12(4,5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

ZSXJNQURTCJFGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CCCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,7-Tetramethyloctane can be achieved through various organic reactions. One common method involves the alkylation of octane with methyl groups. This process typically requires the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the addition of methyl groups to the octane backbone .

Industrial Production Methods

In an industrial setting, the production of 2,2,6,7-Tetramethyloctane may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify 2,2,6,7-Tetramethyloctane from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2,2,6,7-Tetramethyloctane can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of alcohols, ketones, or carboxylic acids.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of alkanes or alkenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Common reagents include halogens (Cl2, Br2) and halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).

Major Products Formed

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Alkanes, alkenes.

Substitution: Halogenated alkanes.

Scientific Research Applications

2,2,6,7-Tetramethyloctane has various applications in scientific research, including:

Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

Biology: Studied for its potential effects on biological systems and its role as a metabolite in certain organisms.

Medicine: Investigated for its potential therapeutic properties and its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used as a solvent and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,2,6,7-Tetramethyloctane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Molecular Data

Physical Properties

- 2,2,6,7-Tetramethyloctane: Limited data on boiling/melting points. Its isolation from marine algae suggests moderate hydrophobicity .

- 2,2,4,4-Tetramethyloctane : Widely studied; NIST reports include gas chromatography retention indices and thermodynamic properties .

- 2,2,7,7-Tetramethyloctane : Critical temperature (tc) and volume (vc) data available via Cheméo, indicating high thermal stability .

- 3,4,5,6-Tetramethyloctane : Detected in exhaled breath as a biomarker linked to oxidative stress in lung cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.